![molecular formula C27H26FN3O3S B2941029 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline CAS No. 866847-42-9](/img/structure/B2941029.png)
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
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Description
The compound “4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Scientific Research Applications
1. Neurological and Cognitive Disorders
Research has suggested that compounds related to "4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline" might have implications in the treatment of learning and memory disorders through their action as 5-HT(6) receptor antagonists. These antagonists have been shown to potentially improve retention performance, although interpretations of these results vary, indicating a need for further investigation to clarify their functional role in cognition enhancement (Russell & Dias, 2002).
2. Antimicrobial and Antiparasitic Applications
Studies have identified the therapeutic potential of piperazine derivatives, including compounds structurally similar to "4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline," in various antimicrobial and antiparasitic contexts. Piperazine nuclei show broad-spectrum pharmaceutical applications, with derivatives being explored for potent pharmacophoric activities against pathogens (Al-Ghorbani Mohammed et al., 2015). Additionally, the antimalarial efficacy of piperaquine, a compound within the same chemical family, has been well-documented, with studies reporting cure rates consistently above 95% for uncomplicated Plasmodium falciparum malaria (Gargano et al., 2011).
3. Oncology
The role of piperazine and related compounds in cancer treatment has been explored, with research indicating their potential in synthesizing agents with significant potency and selectivity at D(2)-like receptors, which could be relevant for developing new antipsychotic agents as well as exploring their implications in oncology (Sikazwe et al., 2009).
4. Antituberculosis
Piperazine's versatility as a medicinally important scaffold is highlighted by its application in anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis. Derivatives of piperazine have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, offering insights into the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-9-22(34-2)17-24(25)27(26)31-15-13-30(14-16-31)21-7-5-20(28)6-8-21/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPOGSNEZUHAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline |
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